7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one
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Overview
Description
“7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one” is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one” typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of the Iodoethyl Group: This step may involve halogenation reactions using iodine and suitable reagents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the iodo group to a simpler alkyl group.
Substitution: The iodo group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and cyanides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives.
Scientific Research Applications
“7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one” may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one” would depend on its specific interactions with biological targets. This may involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 7a-(1-Bromoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one
- 7a-(1-Chloroethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one
- 7a-(1-Fluoroethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one
Uniqueness
The presence of the iodo group in “7a-(1-Iodoethyl)-3-(methoxymethyl)hexahydro-1-benzofuran-2(3H)-one” may confer unique reactivity and biological properties compared to its bromo, chloro, and fluoro analogs. Iodine is a larger halogen and can participate in different types of chemical reactions, potentially leading to novel applications.
Properties
CAS No. |
111615-41-9 |
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Molecular Formula |
C12H19IO3 |
Molecular Weight |
338.18 g/mol |
IUPAC Name |
7a-(1-iodoethyl)-3-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C12H19IO3/c1-8(13)12-6-4-3-5-10(12)9(7-15-2)11(14)16-12/h8-10H,3-7H2,1-2H3 |
InChI Key |
HWSACFYWYSKKSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CCCCC1C(C(=O)O2)COC)I |
Origin of Product |
United States |
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